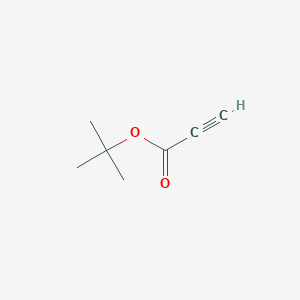
tert-Butyl propiolate
Overview
Description
tert-Butyl propiolate, also known as tert-Butyl acetylenecarboxylate, is an organic compound with the molecular formula C7H10O2. It is an ester derived from propiolic acid and tert-butanol. This compound is a clear, colorless to yellow liquid that is sensitive to air and has a melting point of 18-20°C and a boiling point of 52-53°C at 27 mmHg .
Mechanism of Action
Target of Action
tert-Butyl propiolate is an ester It’s known to react with methimazole , suggesting that enzymes or proteins interacting with methimazole could be potential targets.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it reacts with methimazole to afford tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio) acrylate
Biochemical Pathways
It’s used in the preparation of heterocycles , alkaloids , and unsaturated amino acids , suggesting it may influence the biochemical pathways related to these compounds.
Result of Action
Given its use in the preparation of various compounds , it can be inferred that it plays a role in the synthesis of these molecules.
Biochemical Analysis
Biochemical Properties
It is known that it reacts with methimazole to afford tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio) acrylate . This suggests that it may interact with enzymes, proteins, and other biomolecules in a biochemical context.
Molecular Mechanism
It is known to react with methimazole to afford tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio) acrylate . This suggests that it may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
tert-Butyl propiolate can be synthesized through various methods. One common synthetic route involves the esterification of propiolic acid with tert-butanol in the presence of a catalyst. Another method involves the reaction of tert-butyl alcohol with propiolic acid in the presence of an acid catalyst .
Industrial production methods typically involve the use of large-scale esterification processes, where propiolic acid is reacted with tert-butanol under controlled conditions to produce this compound. The reaction is usually carried out in a solvent such as acetone, and the product is purified through distillation .
Chemical Reactions Analysis
tert-Butyl propiolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Addition: It can participate in addition reactions with nucleophiles to form addition products
Common reagents and conditions used in these reactions include silver nitrate, N-bromosuccinimide, and various catalysts. Major products formed from these reactions include tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio) acrylate and other derivatives .
Scientific Research Applications
tert-Butyl propiolate has several scientific research applications, including:
Chemistry: It is used in the preparation of heterocycles, alkaloids, and unsaturated amino acids
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and drug intermediates.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
tert-Butyl propiolate can be compared with other similar compounds such as methyl propiolate and ethyl propiolate. These compounds share similar reactivity and applications but differ in their ester groups. This compound is unique due to its tert-butyl group, which provides steric hindrance and affects its reactivity and stability .
Similar compounds include:
- Methyl propiolate
- Ethyl propiolate
- Propyl propiolate
Properties
IUPAC Name |
tert-butyl prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-6(8)9-7(2,3)4/h1H,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTPDIIFEPTULX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337479 | |
| Record name | tert-Butyl propiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13831-03-3 | |
| Record name | tert-Butyl propiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl propiolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

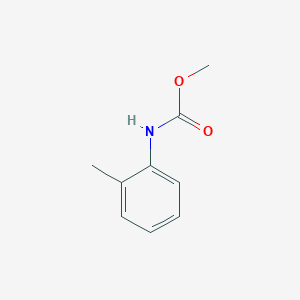
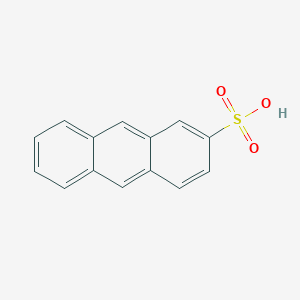
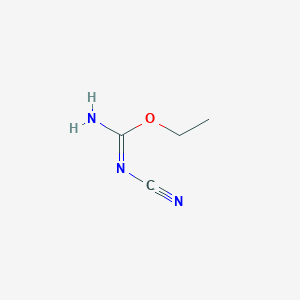
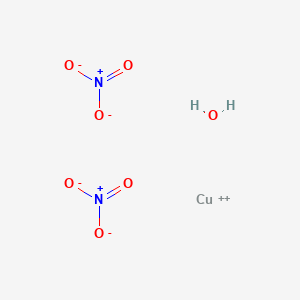
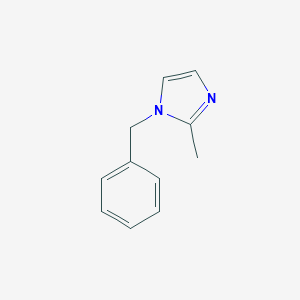
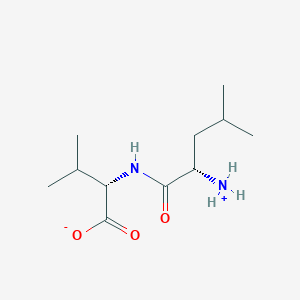
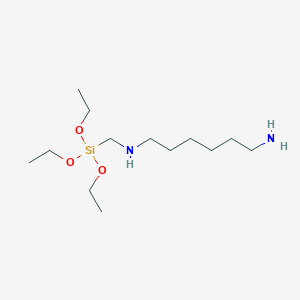
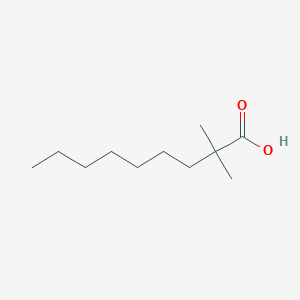
![3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol](/img/structure/B84096.png)
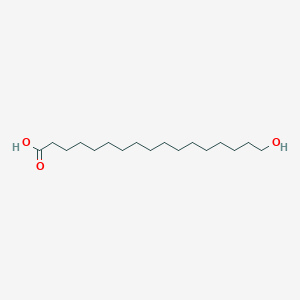
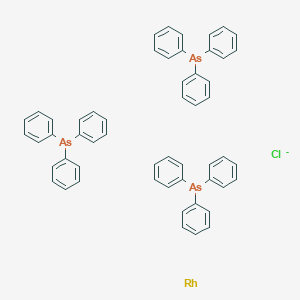
![4-[(Methylamino)sulfonyl]benzoic acid](/img/structure/B84099.png)


